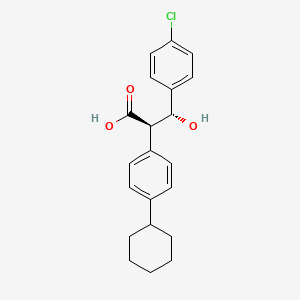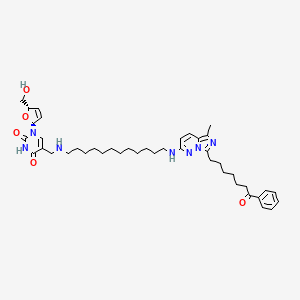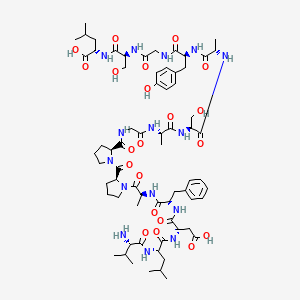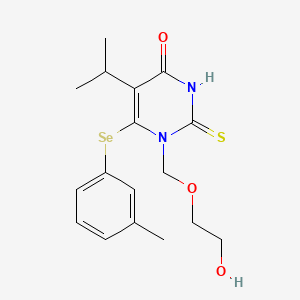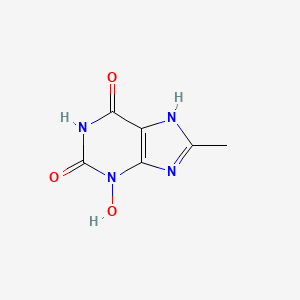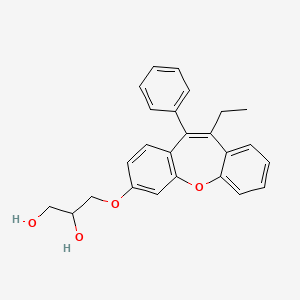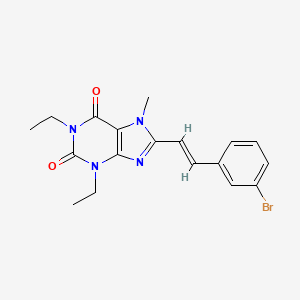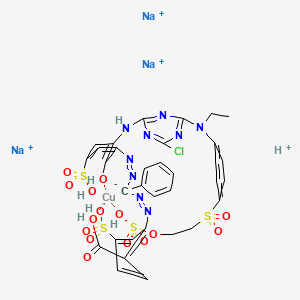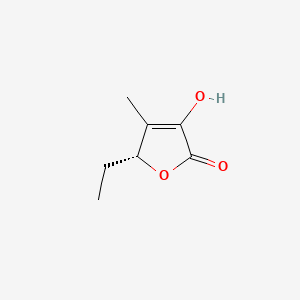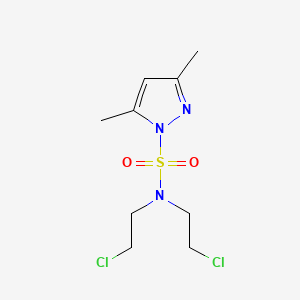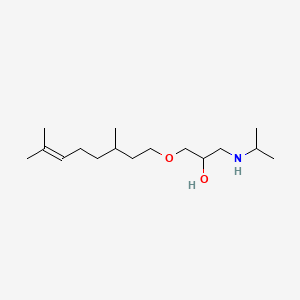![molecular formula C24H27NO5S B12775858 (E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine CAS No. 108940-91-6](/img/structure/B12775858.png)
(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiepin ring system, followed by the attachment of the piperidine moiety and the introduction of the (E)-but-2-enedioic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine has potential therapeutic applications. It may act on specific molecular targets to modulate biological activity, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiepin derivatives and piperidine-containing molecules. Examples include cyproheptadine and clomipramine, which share structural similarities with (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine .
Uniqueness
What sets (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine apart is its combination of functional groups and structural features
Propriétés
Numéro CAS |
108940-91-6 |
|---|---|
Formule moléculaire |
C24H27NO5S |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine |
InChI |
InChI=1S/C20H23NOS.C4H4O4/c1-21-12-10-16(11-13-21)22-20-17-7-3-2-6-15(17)14-23-19-9-5-4-8-18(19)20;5-3(6)1-2-4(7)8/h2-9,16,20H,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
BGXLRWSGMRKNJR-WLHGVMLRSA-N |
SMILES isomérique |
CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


